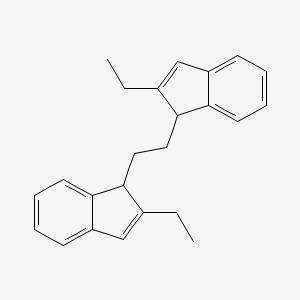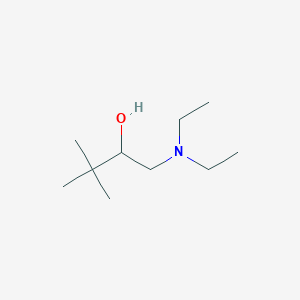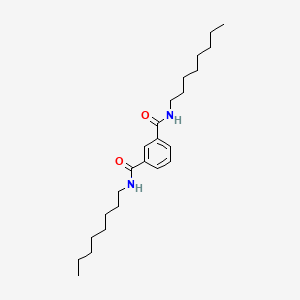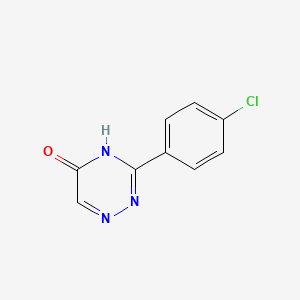![molecular formula C14H18O B12556768 {[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene CAS No. 176435-52-2](/img/structure/B12556768.png)
{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene is an organic compound characterized by a benzene ring attached to a hepta-1,6-dien-3-yl group through an oxygen atom. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactive diene functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with hepta-1,6-diene in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate benzyl carbocation, which then reacts with the diene to form the desired product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Dichloromethane or toluene
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes utilize fixed-bed reactors with acid-functionalized resins as catalysts, allowing for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. The oxidation of the diene moiety leads to the formation of epoxides or diols.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst, converting the diene into a saturated alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated alkanes
Substitution: Nitrobenzene derivatives, halobenzene derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, {[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene is used as a building block for the synthesis of more complex molecules. Its diene functionality makes it a valuable intermediate in Diels-Alder reactions, which are widely used in the synthesis of cyclic compounds.
Biology
The compound has potential applications in biology as a precursor for the synthesis of bioactive molecules. Its ability to undergo various chemical transformations allows for the creation of compounds with potential pharmaceutical properties.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The compound’s unique structure allows for the design of molecules that can interact with specific biological targets, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the synthesis of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of {[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene involves its ability to participate in various chemical reactions due to the presence of both the benzene ring and the diene moiety. The benzene ring provides aromatic stability, while the diene moiety offers sites for electrophilic and nucleophilic attacks. This dual functionality allows the compound to interact with a wide range of molecular targets and pathways, making it a versatile tool in chemical synthesis and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: Similar in structure but lacks the diene functionality.
Hepta-1,6-diene: Contains the diene moiety but lacks the benzene ring.
Benzyl chloride: Similar to benzyl alcohol but with a chlorine atom instead of the diene group.
Uniqueness
{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene is unique due to its combination of aromatic and diene functionalities. This dual nature allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in both synthetic and industrial chemistry.
Propriétés
Numéro CAS |
176435-52-2 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
hepta-1,6-dien-3-yloxymethylbenzene |
InChI |
InChI=1S/C14H18O/c1-3-5-11-14(4-2)15-12-13-9-7-6-8-10-13/h3-4,6-10,14H,1-2,5,11-12H2 |
Clé InChI |
NBZBCIXNUVDKOO-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(C=C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)

![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)

![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)




![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)



![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)
